N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The acetohydrazide moiety is modified with a 2,3-dichlorobenzylidene group, imparting distinct electronic and steric properties. This compound belongs to a class of molecules investigated for their biological activities, particularly in oncology, due to their structural resemblance to kinase inhibitors and apoptosis inducers .

Properties
Molecular Formula |
C25H21Cl2N5O3S |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O3S/c1-34-20-12-11-16(13-21(20)35-2)24-30-31-25(32(24)18-8-4-3-5-9-18)36-15-22(33)29-28-14-17-7-6-10-19(26)23(17)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI Key |
XEZLKPZORWCDBW-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and the benzylidene group. Key structural analogues include:
Key Observations :
- Electron-Donating Groups (e.g., 3,4-dimethoxyphenyl) : Enhance solubility and binding affinity to polar targets due to increased polarity . The target compound’s 3,4-dimethoxyphenyl group likely improves bioavailability compared to phenyl or 4-methylphenyl analogues .
- Substituent Position : Analogues with 2-oxoindolin-3-ylidene (C12) exhibit higher activity (IC50 = 2.00 μM) than 3-methylbenzylidene derivatives (C11: 3.10 μM), suggesting that planar heterocyclic moieties improve target engagement .
Comparison with Analogues :
Physicochemical Properties
- Lipophilicity : The 2,3-dichlorophenyl group may elevate logP values, requiring formulation optimization for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
